

Application Notes and Protocols for Oral Administration of Isotetrandrine in Mice

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Compound of Interest		
Compound Name:	Isotetrandrine	
Cat. No.:	B7765470	Get Quote

These application notes provide a summary of the available data and protocols for the oral administration of **Isotetrandrine** (ITD) in mice. This document is intended for researchers, scientists, and drug development professionals.

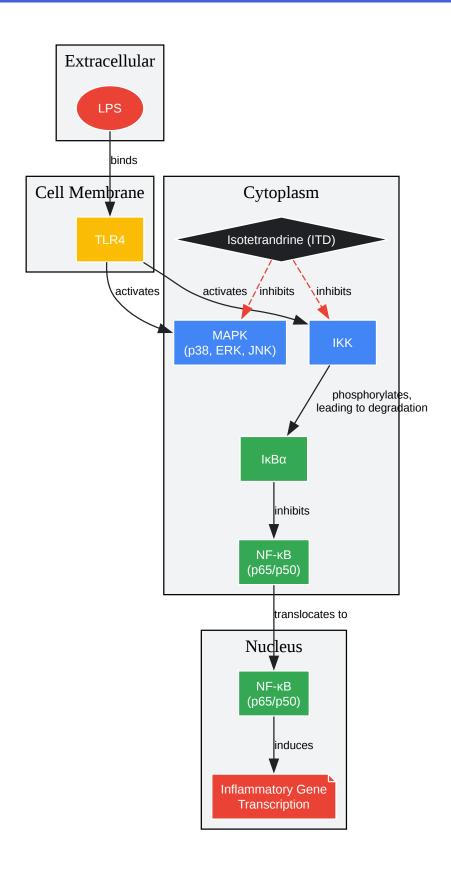
Disclaimer: Limited publicly available data exists for the oral administration of **Isotetrandrine** specifically in mice. The following information is a compilation of related studies, including data from rat models and studies on ITD's isomer, tetrandrine. Researchers should consider this document a starting point and conduct their own dose-finding and pharmacokinetic studies for their specific mouse model.

Overview and Mechanism of Action

Isotetrandrine (ITD) is a bisbenzylisoquinoline alkaloid that has demonstrated various biological activities, including anti-inflammatory effects. Research suggests that ITD exerts its effects through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways.[1] In a mouse model of acute lung injury, ITD was shown to dose-dependently attenuate inflammation by inhibiting the activation of these pathways.[1]

Signaling Pathway of Isotetrandrine





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Caption: **Isotetrandrine**'s inhibition of MAPK and NF-kB signaling pathways.



Quantitative Data

There is a notable lack of specific pharmacokinetic and acute toxicity data for the oral administration of **Isotetrandrine** in mice in the public domain. The following tables summarize available data from related studies.

Pharmacokinetic Parameters of Oral Isotetrandrine in Rats

While not mouse-specific, the following data from a study on the intragastric administration of ITD in rats can provide some guidance. The plasma concentration-time curves exhibited two marked peaks, suggesting complex absorption or enterohepatic recirculation.[2]

Parameter	100 mg/kg	250 mg/kg
Elimination Half-life (t½)	9.35 ± 3.24 h	9.01 ± 3.02 h

Data from a study in rats and may not be representative of mice.[2]

In Vivo Efficacy of Isotetrandrine in a Mouse Model of Acute Lung Injury

In a study on lipopolysaccharide (LPS)-induced acute lung injury in male BALB/c mice, treatment with ITD showed dose-dependent protective effects.[1] The route of administration for the in vivo part of this study was not explicitly stated as oral.

Dose	Effect
20 mg/kg	Attenuation of pulmonary inflammatory cell infiltration, myeloperoxidase activity, and levels of inflammatory cytokines (TNF- α , IL-1 β , IL-6) in bronchoalveolar lavage fluid.
40 mg/kg	More pronounced attenuation of the inflammatory parameters compared to the 20 mg/kg dose.



Acute Toxicity of Tetrandrine (Isomer) via Intravenous Administration in Mice

No specific oral LD50 data for **Isotetrandrine** in mice is currently available. The following data is for the intravenous administration of its isomer, tetrandrine, in female BALB/c mice.

Parameter	Value
LD50 (Intravenous)	444.67 ± 35.76 mg/kg

This data is for an isomer of ITD and a different route of administration and should be interpreted with caution.

Experimental Protocols

The following are generalized protocols for the oral administration of **Isotetrandrine** in mice. These should be adapted and optimized for specific experimental needs.

Protocol for Oral Gavage Administration

Oral gavage ensures accurate dosing.

Materials:

- Isotetrandrine (ITD) powder
- Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)
- Homogenizer or sonicator
- Animal balance
- Gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)

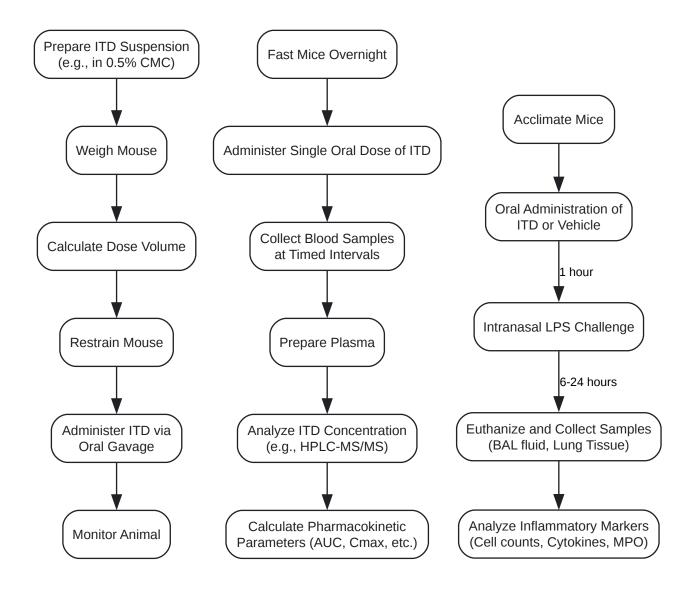
Procedure:



- Preparation of Dosing Solution:
 - Accurately weigh the required amount of ITD powder.
 - Suspend or dissolve the ITD in the chosen vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 2 mg/mL).
 - Use a homogenizer or sonicator to ensure a uniform suspension. Prepare fresh daily.
- Animal Handling and Dosing:
 - Weigh the mouse to determine the exact volume of the dosing solution to be administered.
 - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
 - Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
 - Gently insert the gavage needle into the esophagus. Do not force the needle.
 - Slowly administer the calculated volume of the ITD suspension.
 - Carefully withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any signs of distress.

Experimental Workflow for Oral Gavage





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References

• 1. Isotetrandrine protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. [Pharmacokinetics and distribution of isotetrandrine in rats] PubMed [pubmed.ncbi.nlm.nih.gov]
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